Z-Asp-OtBu

Description

Fundamental Role of Protected Amino Acids in Advanced Peptide Synthesis

Amino acids possess at least two reactive groups: an alpha-amino group and an alpha-carboxyl group, which are involved in forming the peptide backbone. Additionally, many amino acids have reactive functional groups within their side chains (e.g., the carboxylic acid in aspartic acid and glutamic acid, the amino group in lysine, the hydroxyl group in serine and threonine). Without protection, these side-chain functionalities could participate in unintended side reactions, such as self-coupling, branching, or cyclization, leading to low yields and complex purification challenges peptide.comaltabioscience.comthermofisher.com.

Significance of Z-Asp-OtBu as a Protected Aspartic Acid Derivative

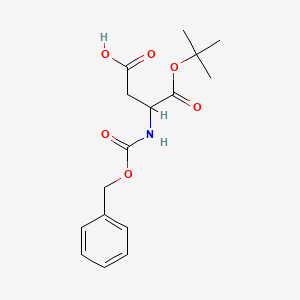

This compound, or N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester, is a protected derivative of aspartic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group and the beta-carboxyl group in the side chain is protected as a tert-butyl ester (OtBu) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comtcichemicals.comnih.gov. This specific combination of protecting groups is particularly relevant in solution-phase peptide synthesis and in certain strategies for solid-phase synthesis, especially when orthogonal deprotection schemes are required.

The Z group on the alpha-amine is acid-labile, although generally requiring stronger acidic conditions or catalytic hydrogenation for removal compared to the Boc group wikipedia.orgbachem.comucalgary.cabachem.com. It was historically significant as one of the first effective N-alpha protecting groups wikipedia.orgbachem.combachem.com. The tert-butyl ester group on the beta-carboxyl of aspartic acid is acid-labile and is typically cleaved using trifluoroacetic acid (TFA), often concurrently with the cleavage of the peptide from the resin in Fmoc-based SPPS iris-biotech.depeptide.com.

The significance of the OtBu group for aspartic acid side-chain protection lies in its ability to prevent undesired side reactions involving the beta-carboxyl group during peptide chain elongation. These side reactions can include the formation of aspartimide, which can lead to epimerization and the formation of beta-peptides peptide.comnih.govbiotage.com. While the OtBu group is widely used, research continues to explore alternative protecting groups to further minimize aspartimide formation, particularly in challenging sequences or longer peptides biotage.comresearchgate.net.

Historical Development of Side-Chain Protection Strategies for Aspartic Acid

The historical development of peptide synthesis is closely intertwined with the evolution of protecting group chemistry. Early peptide synthesis efforts faced significant challenges due to the reactivity of amino acid side chains. For aspartic acid, the presence of a second carboxylic acid group in the beta position posed a particular problem, as it could react with the amino group of another amino acid, leading to branched peptides.

The pioneering work by Bergmann and Zervas in 1932, which introduced the benzyloxycarbonyl (Z) group for N-alpha protection, marked a significant advancement in controlled peptide synthesis wikipedia.orgbachem.combachem.com. This laid the foundation for the development of various protecting groups for both the alpha-amino and side-chain functionalities.

Initially, simpler esters like methyl or ethyl esters were used for carboxyl group protection, but their removal often required harsh conditions that could damage the peptide chain ucalgary.ca. The introduction of the tert-butyl ester (OtBu) group represented a notable improvement. The OtBu ester is more acid-labile than methyl or ethyl esters, allowing for cleavage under milder acidic conditions, which are more compatible with sensitive peptide sequences. The development and widespread adoption of the OtBu group for aspartic acid (and glutamic acid) side-chain protection, particularly in conjunction with the Fmoc strategy for N-alpha protection, became a standard practice in solid-phase peptide synthesis due to the orthogonality of the Fmoc (base-labile) and OtBu (acid-labile) groups iris-biotech.depeptide.comsigmaaldrich.com.

While this compound features the Z group for N-alpha protection, its side-chain protection with the OtBu group reflects this broader historical trend towards using acid-labile esters for carboxyl protection to facilitate milder deprotection conditions. The combination in this compound highlights its utility in synthesis schemes where the Z group is the chosen N-alpha protection, demonstrating the adaptation of effective side-chain protection strategies across different N-alpha protection methodologies.

The ongoing research into minimizing side reactions like aspartimide formation further illustrates the continuous refinement of side-chain protection strategies for aspartic acid, building upon the foundation established by groups like the tert-butyl ester nih.govbiotage.comresearchgate.net.

Table 1: Properties of this compound

Table 2: Common Protecting Groups in Peptide Synthesis

| Protecting Group Type | Examples | Typical Deprotection Conditions | Role in this compound |

| N-alpha (Temporary) | Fmoc, Boc, Z (Cbz) | Base (Fmoc), Acid (Boc), Acid or Hydrogenation (Z) | Z |

| Side Chain (Permanent) | OtBu (esters), Bzl (ethers/esters), Trt (amides/ethers) | Acid (OtBu, Bzl, Trt), HF (Bzl) | OtBu |

| C-terminus | Resin linkage (SPPS), Esters (solution) | Acid, Base, or other cleavage conditions depending on linker/ester | N/A (this compound is a building block, not a C-terminal residue with resin linkage) |

Detailed Research Findings Related to this compound:

Research involving this compound often focuses on its application in specific peptide synthesis routes, particularly in solution-phase chemistry where the Z group is commonly employed sigmaaldrich.comsigmaaldrich.com. Studies might investigate the efficiency of coupling reactions utilizing this compound with other protected amino acids or peptide fragments. For instance, research on the synthesis of dipeptides has shown that Z-protected amino acids, including aspartic acid derivatives, can be effectively coupled using various reagents and conditions, sometimes enhanced by techniques like microwave irradiation researchgate.net.

While Fmoc-Asp(OtBu)-OH is the standard protected aspartic acid in Fmoc-based SPPS and is extensively studied for issues like aspartimide formation peptide.comnih.govresearchgate.net, Z-Asp(OtBu)-OH would be relevant in synthesis strategies employing the Z group for N-alpha protection. Research in such contexts would examine the stability of the OtBu side-chain protection under the conditions required for Z group removal (e.g., hydrogenation or strong acid) and subsequent coupling steps. The potential for side reactions involving the OtBu group, similar to those observed in Fmoc chemistry, would also be a subject of investigation in Z-based synthesis.

Furthermore, Z-Asp(OtBu)-OH has been identified as a starting material or intermediate in the preparation of other protected aspartic acid derivatives or related compounds used in research google.com. For example, it can be involved in transesterification reactions to produce different ester forms of protected aspartic acid.

One specific research application mentions Z-Asp(OtBu)-bromomethylketone, a related compound derived from Z-Asp(OtBu)-OH, which has been studied for its potential antiapoptotic activity, highlighting how protected amino acid derivatives can serve as precursors for biologically active molecules or research probes bachem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRXXPBUFHOMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z Asp Otbu

Conventional and Emerging Synthetic Routes for Z-Asp-OtBu

Conventional synthesis typically involves protecting the alpha-amino group of aspartic acid with the Z group, followed by selective esterification of the beta-carboxyl group with tert-butanol (B103910) or isobutene under acidic conditions. google.comgoogle.com Emerging routes may explore alternative protecting group strategies or more efficient coupling methods.

Solution-Phase Synthesis Protocols for this compound Derivatization

Solution-phase synthesis is a common approach for the preparation of this compound and its subsequent use in peptide coupling reactions. sigmaaldrich.compeptide.comchemicalbook.com The Z-protecting group is well-suited for solution-phase synthesis. peptide.com One method involves the reaction of Z-Asp(OtBu)-OH with activated esters, such as Z-Asp(OtBu)-OSu (N-Carbobenzyloxy-L-aspartic acid alpha hydroxysuccinimide ester beta tert-butyl ester), for coupling to other amino acid derivatives. prepchem.compeptide.com Another protocol describes the synthesis of a protected dipeptide, Z-Asp(OtBu)-Phe-OCH3, by dissolving phenylalanine methyl ester hydrochloride and Z-Asp(OtBu)-ONP in dimethylformamide and adding triethylamine. prepchem.com The resulting product is typically purified by column chromatography. prepchem.com Z-Asp(OtBu)-OH itself can be prepared by reacting aspartic acid with tert-butyl formate. chembk.com

Optimization of Reaction Conditions and Reagent Selection in this compound Synthesis

Optimization of the reaction conditions is critical to maximize yield and purity and minimize side reactions, such as aspartimide formation. acs.orgd-nb.info Factors such as temperature, reaction time, solvent, and the choice of coupling reagents play a significant role. For instance, in peptide coupling reactions involving Z-Asp(OtBu)-OH, different coupling reagents and conditions can be explored. frontiersin.org Studies on the deprotection of Fmoc-Asp(OtBu)-OMe, a related tert-butyl ester, using various Lewis acids and solvents highlight the importance of reagent selection and stoichiometry for efficient cleavage. acs.org For example, using FeCl3 (1.5 equiv) in dichloromethane (B109758) at room temperature resulted in an 80% isolated yield of the deprotected product in one study. acs.org The synthesis of this compound itself can involve reacting aspartic acid with tert-butyl acetate (B1210297) under perchloric acid catalysis or with isobutene under anhydrous p-methyl benzenesulfonic acid catalysis to obtain a mixture containing Asp(OtBu)2, Asp(OtBu), and Asp-OtBu, followed by selective protection. google.comgoogle.com

Here is a table summarizing some reported reaction conditions and outcomes:

| Substrate | Reagents/Conditions | Product/Outcome | Reference |

| Z-Asp(OtBu)-ONP | Phenylalanine methyl ester hydrochloride, Triethylamine, DMF, overnight, room temp. | Z-Asp(OtBu)-Phe-OCH3 (oily product, purified) | prepchem.com |

| Z-Asp(OtBu)-OSu | H-Val-OtBu.HCl, Triethylamine, DMF, overnight | Z-Asp(OtBu)-Val-OtBu (oily product, 81.7% yield) | prepchem.com |

| Fmoc-Asp(OtBu)-OMe | FeCl3 (1.5 equiv), Dichloromethane, room temperature | Deprotected product (80% isolated yield) | acs.org |

| Aspartic acid | tert-butyl acetate, Perchloric acid catalysis | Mixture of Asp(OtBu)2, Asp(OtBu), Asp-OtBu | google.comgoogle.com |

| Aspartic acid | Isobutene, Anhydrous p-methyl benzenesulfonic acid catalysis | Mixture of Asp(OtBu)2, Asp(OtBu), Asp-OtBu | google.comgoogle.com |

Catalytic Approaches in this compound Preparation

Catalytic methods offer potential advantages in terms of efficiency, selectivity, and milder reaction conditions for the synthesis of amino acid derivatives.

Transition Metal-Mediated Syntheses of Aspartic Acid Esters

Transition metal catalysis has been explored for transformations involving amino acid derivatives. Palladium-catalyzed Suzuki-Miyaura reactions of phenyl ester derivatives of aspartic acid have been reported to form aryl-amino ketones. nih.govnih.govacs.org While this specific reaction focuses on the alpha-carboxyl group derivative and functional group transformation rather than direct tert-butyl ester formation, it demonstrates the utility of transition metals in modifying aspartic acid structures. Transition metal salts, such as copper salts, have been used in the selective removal of tert-butyl esters from aspartic acid diesters, which could be relevant in a synthetic route to Z-Asp(OtBu)-OH involving differential deprotection. google.com Transition metal complexes with amino acids and peptides are also reviewed for their application in various catalytic asymmetric synthesis, including cross-coupling reactions. mdpi.com

Chemo-Enzymatic Strategies in Aspartic Acid Derivative Synthesis

Chemo-enzymatic approaches combine chemical and enzymatic transformations to synthesize amino acid derivatives. Enzymes can offer high selectivity, including regioselectivity and stereoselectivity, under mild conditions. researchgate.netiupac.orgresearchgate.netbeilstein-journals.orgd-nb.info For aspartic acid derivatives, chemo-enzymatic methods have been developed for the synthesis of beta-protected aspartic acid derivatives using enzymes like Alcalase for selective hydrolysis. researchgate.net Another approach involves α-selective enzymatic methyl-esterification, followed by chemical beta-esterification and then α-selective enzymatic hydrolysis. researchgate.net These methods can achieve high yields and stereochemical purity. researchgate.net While direct chemo-enzymatic synthesis of Z-Asp(OtBu)-OH is not explicitly detailed in the search results, these strategies highlight the potential of enzymatic methods for selective esterification and deprotection steps in the synthesis of protected aspartic acid derivatives. For instance, a chemo-enzymatic method was used to synthesize a precursor tripeptide of thymopentin, involving the enzymatic linkage of Z-Asp-OMe to a dipeptide. biocrick.com

Scalability and Preparative Considerations for this compound Production Methods

The scalability of this compound synthesis is important for its use in larger-scale peptide synthesis and pharmaceutical production. Factors influencing scalability include the cost and availability of reagents, reaction efficiency, ease of purification, and the generation of by-products. Solution-phase synthesis, while potentially generating more waste compared to solid-phase synthesis, can be scaled up for bulk production. d-nb.infobachem.com The methods described for preparing mixtures of aspartic acid tert-butyl esters using acid catalysis and isobutene or tert-butyl acetate mention the potential for industrial mass production due to their simplicity and low cost. google.comgoogle.com Optimization of reaction conditions, as discussed earlier, directly impacts the efficiency and cost-effectiveness of large-scale production. iaea.org The choice of protecting groups and esterification methods needs to consider the stability of the protecting groups and esters under various reaction and purification conditions relevant to large-scale operations. google.com

Z Asp Otbu in Peptide Protecting Group Chemistry

N-Benzyloxycarbonyl (Z) Group as α-Amino Protection in Z-Asp-OtBu

The N-benzyloxycarbonyl (Z or Cbz) group is one of the oldest and most important amino protecting groups used in peptide synthesis and organic chemistry. bachem.combachem.combachem.com Introduced by Bergmann and Zervas in 1932, its development marked the beginning of modern peptide synthesis. bachem.combachem.comuzh.chpublish.csiro.au The Z group serves as a temporary protecting group for the alpha-amino functionality during peptide synthesis, preventing unwanted reactions at this site during coupling steps. bachem.compeptide.comresearchgate.net Z-protected amino acids are generally easy to prepare and exhibit high stability towards basic and mild acidic conditions. researchgate.net

Orthogonality with Tertiary Butyl Ester (OtBu) Side-Chain Protection in Peptide Synthesis

Orthogonality in protecting group chemistry refers to the ability to remove one protecting group selectively in the presence of others. The Z group and the tertiary butyl ester (OtBu) group exhibit orthogonality, which is fundamental to the success of stepwise peptide synthesis. peptide.com The Z group, protecting the alpha-amino group, is typically removed by hydrogenolysis or strong acids, while the OtBu group, protecting the beta-carboxyl side chain, is primarily cleaved under acidic conditions. bachem.combachem.com This difference in lability allows for the selective removal of the Z group during each coupling cycle to enable peptide chain elongation, leaving the OtBu-protected side chain intact. squarespace.com

Selective Removal of Z-Protecting Group via Hydrogenolysis

The Z-protecting group is commonly removed by catalytic hydrogenolysis. bachem.combachem.combachem.com This process typically involves treating the Z-protected peptide derivative with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). bachem.combachem.comsquarespace.com The hydrogenolysis cleaves the benzyloxycarbonyl group, yielding the free amine and toluene. squarespace.com This method is effective and widely used, particularly in solution-phase peptide synthesis. peptide.com While generally stable to hydrogenolysis, Fmoc is not completely inert to these conditions, so this should be avoided for Z removal in the presence of Fmoc. chemistrydocs.com In peptides lacking cysteine or methionine, the Z group can be removed by hydrogenolysis in the presence of t-butyloxycarbonyl groups. squarespace.com Catalytic transfer hydrogenation using various hydrogen donors like formic acid or 1,4-cyclohexadiene (B1204751) can also be employed for Z group removal. researchgate.net

β-Tertiary Butyl Ester (OtBu) as Carboxyl Protecting Group for Aspartic Acid

The beta-tertiary butyl ester (OtBu) group is a standard acid-labile protecting group used for the carboxyl side chains of aspartic acid and glutamic acid in peptide synthesis. bachem.combachem.com In this compound, the OtBu group specifically protects the beta-carboxyl function of aspartic acid, preventing its reaction during the formation of peptide bonds at the alpha-carboxyl site. sigmaaldrich.com This protection is crucial for directing the peptide coupling to the desired site and avoiding branching.

Acid-Labile Nature and Stability Considerations of OtBu Ester

The OtBu ester is characterized by its acid-labile nature, meaning it is readily cleaved by treatment with acids. bachem.comfishersci.cafishersci.cawikipedia.org This lability is a key feature that allows for its removal under conditions that are typically orthogonal to the removal of the Z group. peptide.com However, the OtBu group is stable to basic conditions and catalytic hydrogenolysis, which are commonly used for Z group removal. chemistrydocs.comresearchgate.net While generally stable under mild conditions, the OtBu ester can undergo cleavage with strong acids like trifluoroacetic acid (TFA), which is often used in the final deprotection and cleavage steps in solid-phase peptide synthesis. peptide.comgoogle.com The stability of OtBu esters makes them suitable for use in Fmoc-based solid-phase peptide synthesis where the alpha-amino group is deprotected under basic conditions. peptide.com

Deprotection Kinetics and Mechanisms of the OtBu Group in Research Applications

The deprotection of the OtBu group typically occurs via an acid-catalyzed cleavage mechanism. In the presence of an acid, the tert-butyl cation is generated, which is a relatively stable carbocation. peptide.com The rate of OtBu deprotection is dependent on the acid concentration, solvent, and temperature. For instance, complete t-butyl ester removal from Fmoc-Asp(OtBu)-OH has been observed with 0.1 N HCl in hexafluoroisopropanol (HFIP) within 4 hours at ambient temperature. google.com The tert-butyl cations formed during hydrolysis can react with nucleophilic residues in the peptide, potentially leading to byproduct formation. peptide.com The addition of scavengers, such as thiophenol and anisole, to the cleavage mixture can help to mitigate these side reactions by reacting with the generated carbocations. peptide.com

Aspartimide formation is a significant side reaction that can occur with Asp(OtBu) residues, particularly under basic conditions or in specific sequences (e.g., Asp-Gly). peptide.comiris-biotech.deiris-biotech.de This involves the intramolecular cyclization of the aspartic acid side chain onto the preceding peptide bond, leading to the formation of an aspartimide ring and the release of the OtBu group. iris-biotech.deiris-biotech.de The aspartimide can then undergo hydrolysis or reaction with a base (like piperidine (B6355638) used in Fmoc deprotection), leading to a mixture of alpha and beta peptides and epimerization. peptide.comiris-biotech.de Research into preventing aspartimide formation includes using bulky aspartate esters or employing auxiliary protecting groups on the amide nitrogen. iris-biotech.deiris-biotech.de

Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups in Research

Common aspartic acid side-chain protecting groups include:

Tertiary Butyl Ester (OtBu): Widely used in Fmoc chemistry due to its stability to basic conditions and cleavage by acid. bachem.compeptide.com

Benzyl (B1604629) Ester (OBzl): Commonly used in Boc chemistry. peptide.com It is removed by hydrogenolysis or strong acids. bachem.comsquarespace.com However, benzyl esters can lead to side products through cyclization, especially in Boc chemistry. peptide.com

Cyclohexyl Ester (OcHx): Used in Boc chemistry to minimize cyclization side products. peptide.com

Allyl Ester (OAll): Stable to both TFA and piperidine, removable by palladium catalyst. peptide.com Useful for selective deprotection for side-chain cyclization. peptide.com

2-Phenylisopropyl Ester (O-2-PhiPr): Removable with mild acid (e.g., 1% TFA in DCM), orthogonal to OtBu. peptide.com Useful for selective deprotection. peptide.com

Cyanosulfurylide (CSY): A newer protecting group reported to suppress aspartimide formation and offer enhanced solubility. iris-biotech.deiris-biotech.de It is cleaved under aqueous conditions with electrophilic halogen species. iris-biotech.deiris-biotech.de

The OtBu group is a standard choice in Fmoc-based synthesis due to its compatibility with the base-labile Fmoc group. peptide.comchemimpex.com Its removal typically occurs during the final acid cleavage step. The OBzl group, while useful in Boc chemistry, requires hydrogenolysis for removal, which may not be compatible with all amino acid residues (e.g., methionine, cysteine). squarespace.com Allyl and 2-phenylisopropyl esters offer alternative orthogonality for selective deprotection strategies. peptide.com Newer groups like CSY aim to address specific challenges like aspartimide formation. iris-biotech.deiris-biotech.de

The selection of the aspartic acid side-chain protecting group is a critical consideration in peptide synthesis, balancing factors such as orthogonality with the alpha-amino protecting group, stability during synthesis, ease of removal, and the potential for side reactions like aspartimide formation.

Here is a table summarizing some of the properties and cleavage conditions for common aspartic acid side-chain protecting groups:

| Protecting Group | Abbreviation | Common Chemistry Strategy | Cleavage Conditions | Orthogonality with Z Group | Notes |

| Tertiary Butyl | OtBu | Fmoc | Acid (e.g., TFA) | Yes | Standard in Fmoc; Acid-labile |

| Benzyl | OBzl | Boc | Hydrogenolysis, Strong Acid | Yes | Standard in Boc; Can cyclize |

| Cyclohexyl | OcHx | Boc | Acid (Stronger than OtBu removal) | Yes | Used to minimize cyclization |

| Allyl | OAll | Fmoc/Boc | Pd catalyst | Yes | Selective removal possible |

| 2-Phenylisopropyl | O-2-PhiPr | Fmoc | Mild Acid (e.g., 1% TFA) | Yes | Selective removal possible; Orthogonal to OtBu peptide.com |

| Cyanosulfurylide | CSY | Various | Electrophilic Halogen Species (aqueous) | Yes | Suppresses aspartimide; Enhanced solubility iris-biotech.deiris-biotech.de |

Applications of Z Asp Otbu in Advanced Peptide and Protein Synthesis

Integration of Z-Asp-OtBu in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, has become a standard method for peptide production, allowing for the automated and efficient assembly of peptide chains on an insoluble support merckmillipore.comdu.ac.in. While Fmoc chemistry is currently the most widely used strategy in SPPS, the Z/tBu strategy also finds applications, particularly in specific contexts like fragment synthesis peptide.comgoogle.com. In Fmoc/tBu SPPS, Fmoc-Asp(OtBu)-OH is the commonly used derivative for incorporating aspartic acid with a protected beta-carboxyl group peptide.commerckmillipore.com.

Coupling Efficiency and Yield Optimization in Fmoc/tBu SPPS

In Fmoc/tBu SPPS, the efficient coupling of amino acids is critical for maximizing peptide yield and purity. The tert-butyl ester protecting group on the beta-carboxyl of aspartic acid in Fmoc-Asp(OtBu)-OH is generally compatible with the coupling conditions used in Fmoc chemistry. However, aspartimide formation, a base-catalyzed side reaction where the aspartic acid side chain cyclizes with the backbone amide, can be a significant problem, especially in sequences prone to this reaction (e.g., Asp-Gly, Asp-Asn) nih.govethz.ch. This side reaction can lead to racemization and the formation of undesired alpha and beta peptides, reducing the yield and complicating purification nih.govethz.ch.

Strategies to mitigate aspartimide formation when using Asp(OtBu) derivatives in Fmoc SPPS include the use of bulky protecting groups or acidic additives during Fmoc deprotection researchgate.net. While bulky esters can reduce aspartimide formation to some extent, they may not completely eliminate the problem, particularly in challenging sequences researchgate.net. Backbone protection of the aspartyl alpha-carboxyamide bond is considered the only strategy currently offering complete protection from aspartimide formation, although it can reduce coupling efficiency nih.gov.

Strategies for Resin Attachment and Cleavage in this compound Based SPPS

In SPPS, the peptide chain is built upon a solid support (resin) via a linker molecule. The choice of resin and linker dictates the cleavage conditions required to release the synthesized peptide from the solid support. In Z/tBu based synthesis or when preparing protected peptide fragments using Z-protected amino acids on a resin, the stability of the Z and tBu protecting groups to the resin cleavage conditions is crucial peptide.com.

Z-protected amino acids and peptides are generally stable to the acidic conditions used to cleave peptides from Wang and Rink amide resins, making them useful for preparing protected peptide fragments on these supports peptide.com. The Z group is typically removed by hydrogenolysis, a method that does not affect the tert-butyl ester google.com.

For Fmoc SPPS, where Fmoc-Asp(OtBu)-OH is used, the peptide is typically cleaved from the resin using mild to strong acids, such as trifluoroacetic acid (TFA) peptide2.comitalianpeptidesociety.it. The tert-butyl ester protecting group on the aspartic acid side chain is designed to be removed concurrently with the cleavage of the peptide from the resin under these acidic conditions peptide2.comitalianpeptidesociety.it. Various scavengers are often added during cleavage to prevent side reactions caused by carbocations generated from the protecting groups peptide2.com.

Automated Synthesis Protocols Utilizing this compound

Automated peptide synthesizers are widely used to streamline SPPS, allowing for the rapid and parallel synthesis of multiple peptides springernature.com. While automated protocols are predominantly developed for Fmoc/tBu chemistry using Fmoc-Asp(OtBu)-OH, the principles can be adapted for Z/tBu strategies or the incorporation of Z-Asp(OtBu)-OH in specific synthesis schemes.

Automated protocols typically involve sequential cycles of deprotection of the N-terminal amino group, coupling of the next protected amino acid, and washing steps du.ac.in. For Fmoc SPPS, automated synthesizers utilize a base, commonly piperidine (B6355638), for Fmoc deprotection du.ac.in. The subsequent coupling of Fmoc-Asp(OtBu)-OH, like other Fmoc-protected amino acids, is carried out using activating reagents to form the peptide bond italianpeptidesociety.it. The automated synthesis of peptides containing Asp(OtBu) has been successfully implemented for various sequences, including complex peptides like Eptifibatide acs.org. Microwave-assisted SPPS protocols have also been developed and optimized for the automated synthesis of peptides containing Asp(OtBu), showing improved efficiency acs.orgbiorxiv.org.

Utilization of this compound in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis involves the formation of peptide bonds in a homogeneous solution. While SPPS is often preferred for its efficiency and ease of automation, solution-phase synthesis remains valuable for large-scale production and the synthesis of specific peptide architectures du.ac.in. This compound is particularly relevant in Z-based solution synthesis strategies google.com.

Fragment Condensation and Convergent Synthesis Approaches

Fragment condensation is a strategy in peptide synthesis where pre-synthesized peptide fragments are coupled together to form a larger peptide chain ub.edu. This approach is particularly useful for the synthesis of long or complex peptides that may be difficult to assemble by stepwise synthesis. Z-Asp(OtBu)-OH can be used to synthesize protected peptide fragments in solution or on a solid phase, which are then coupled via fragment condensation google.comub.edu.

In convergent synthesis, multiple fragments are synthesized separately and then joined together, often in a specific order google.comcnr.it. Z-protected amino acids, including Z-Asp(OtBu)-OH, are suitable for preparing protected fragments in solution because the Z group can be selectively removed by hydrogenolysis without affecting other protecting groups like the tert-butyl ester google.com. This orthogonality is valuable for the preparation of aspartic acid-containing peptide fragments for convergent synthesis google.com.

Applications in the Synthesis of Complex Peptide Architectures (e.g., Cyclic Peptides, Branched Peptides)

This compound can be utilized in the synthesis of complex peptide architectures, such as cyclic and branched peptides, where precise control over selective deprotection and coupling is essential.

For cyclic peptides, the side chains of amino acids are often involved in forming the cyclic structure. If aspartic acid is part of the cyclization, the tert-butyl ester protection in Z-Asp(OtBu)-OH allows the alpha-carboxyl or amino group to be coupled while the beta-carboxyl is protected until the cyclization step google.com. Strategies for cyclic peptide synthesis can involve solid-phase approaches with on-resin cyclization or solution-phase cyclization of linear precursors google.comresearchgate.net. Z-Asp(OtBu)-OH or fragments containing it can be incorporated into linear precursors, with the Z and tBu groups removed at appropriate stages to facilitate cyclization.

In the synthesis of branched peptides, amino acid side chains, such as the beta-carboxyl of aspartic acid, serve as attachment points for additional peptide chains. Z-Asp(OtBu)-OH provides a protected aspartic acid residue where the beta-carboxyl is masked during the synthesis of the main peptide chain. The tBu group can then be selectively removed to allow coupling of another peptide fragment to the aspartic acid side chain, forming a branched structure bachem.com.

Synthesis of Aspartic Acid-Rich Peptides and Proteins for Structural and Functional Studies

The synthesis of peptides and proteins with a high content of aspartic acid residues presents unique challenges, primarily due to the propensity of aspartic acid to undergo side reactions, such as aspartimide formation, particularly in basic conditions used for Fmoc deprotection iris-biotech.deresearchgate.netnih.gov. This compound, with its acid-labile tert-butyl ester side-chain protection and hydrogenation-labile Z group, offers alternative synthetic strategies that can mitigate some of these issues, particularly in solution phase or hybrid approaches.

Research on Asp-Xaa and Asp-Gly Motifs in Peptides

The sequence context of aspartic acid significantly influences the likelihood of aspartimide formation, with Asp-Gly, Asp-Asn, Asp-Ser, Asp-Thr, Asp-Cys, and Asp-Arg motifs being particularly prone to this side reaction iris-biotech.deresearchgate.netnih.gov. Aspartimide formation involves the intramolecular cyclization of the aspartic acid residue, leading to a five-membered succinimide (B58015) ring. This can subsequently hydrolyze to form a mixture of α- and β-linked peptides, as well as racemized products, complicating purification and potentially affecting biological activity iris-biotech.deresearchgate.net.

While Fmoc-Asp(OtBu)-OH is commonly used in SPPS, its susceptibility to aspartimide formation in Asp-Gly and other problematic sequences under standard basic deprotection conditions (e.g., piperidine) is well-documented iris-biotech.deresearchgate.netsigmaaldrich.comchemrxiv.org. Researchers have investigated various strategies to suppress aspartimide formation, including the use of alternative protecting groups or modified synthetic protocols researchgate.netsigmaaldrich.comchemrxiv.orgresearchgate.net. Although this compound itself does not inherently prevent aspartimide formation under basic conditions, its use in solution-phase or hybrid approaches, where different deprotection strategies are employed, can be advantageous.

Studies on Asp-Gly motifs have shown that using specialized building blocks, such as those incorporating backbone amide protection or pseudoproline residues, is highly effective in preventing aspartimide formation researchgate.netsigmaaldrich.comresearchgate.net. For instance, Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which incorporates a backbone protecting group on the glycine (B1666218) residue, is recommended for synthesizing peptides containing the Asp-Gly motif to completely prevent aspartimide formation sigmaaldrich.com. While this compound is not typically used in this specific backbone-protected dipeptide strategy, research into overcoming aspartimide formation in Asp-Xaa sequences highlights the challenges that protected aspartic acid derivatives like this compound help address in broader peptide synthesis strategies researchgate.netresearchgate.net.

Chemical Synthesis of Specific Biologically Active Peptides (e.g., Melanotan II, LDLR modules, Teduglutide, Thymopentin)

This compound has been utilized in the synthesis of various biologically active peptides, often within solution-phase or hybrid synthesis strategies.

Melanotan II: Z-Asp(OtBu)-OPfp (pentafluorophenyl ester) has been employed in the solution-phase synthesis of Melanotan II, a synthetic cyclic heptapeptide (B1575542) analog of alpha-melanocyte-stimulating hormone d-nb.infobeilstein-journals.orgnih.gov. In one reported synthesis, Z-Asp(γOtBu)-OPfp was coupled with a deprotected pentapeptide hydrochloride to assemble a protected hexapeptide intermediate d-nb.infobeilstein-journals.orgnih.gov. The Z group was subsequently removed by hydrogenation d-nb.info. This demonstrates the utility of Z-Asp(OtBu) activated esters in forming peptide bonds during solution-phase assembly of complex peptides like Melanotan II.

LDLR modules: Low-density lipoprotein receptor (LDLR) class A modules are aspartic acid-rich domains found in transmembrane receptors chemrxiv.orgresearchgate.net. Their chemical synthesis is challenging due to the high incidence of aspartic acid residues and the associated risk of aspartimide formation chemrxiv.orgresearchgate.net. While newer protecting groups like cyanosulfurylides (CyPY) have been developed to specifically address aspartimide formation in these challenging sequences, conventional building blocks like Fmoc-Asp(OtBu)-OH have also been used, although often resulting in significant aspartimide by-products chemrxiv.orgresearchgate.net. The synthesis of LDLR modules highlights the ongoing efforts to optimize synthetic strategies for aspartic acid-rich sequences, where protected aspartic acid derivatives play a critical role chemrxiv.orgresearchgate.net.

Teduglutide: Teduglutide is a 33-amino acid glucagon-like peptide-2 (GLP-2) analog . The synthesis of Teduglutide can be challenging due to the potential for diketopiperazine formation and aspartimide formation google.comtdcommons.org. While Fmoc-Asp(OtBu)-OH is commonly used in SPPS for Teduglutide synthesis, strategies involving anchoring aspartic acid through its side chain carboxyl group have been explored to minimize diketopiperazine formation google.com. Research into improved synthetic routes for Teduglutide, including those utilizing different protected aspartic acid derivatives or modified protocols, underscores the importance of selecting appropriate building blocks and conditions to achieve high purity and yield google.comtdcommons.orgnih.gov.

Thymopentin: Thymopentin is a synthetic pentapeptide chembk.com. This compound has been involved in the synthesis of peptide fragments that are precursors to Thymopentin. For instance, Z-Asp(OtBu)-OSu was used in the stepwise synthesis of a protected pentapeptide acid precursor of peptide oostatic hormone and its analogues, which are related to Thymopentin biocrick.com. Another approach to synthesizing a precursor tripeptide of Thymopentin, Z-Asp-Val-Tyr-OH, involved the enzymatic linkage of Z-Asp-OMe to Val-Tyr-OH, demonstrating alternative strategies for incorporating protected aspartic acid residues biocrick.comlvb.ltnih.gov. While this compound itself might not be directly incorporated in every Thymopentin synthesis strategy, its closely related protected forms and the methods used highlight the versatility of protected aspartic acid derivatives in assembling peptide sequences of biological interest biocrick.comchembk.comlvb.ltnih.gov.

Mechanistic Studies and Mitigation of Side Reactions in Z Asp Otbu Chemistry

Investigations into Aspartimide Formation

Aspartimide formation is a major challenge in peptide synthesis involving aspartic acid residues, particularly when the amino acid following aspartic acid is glycine (B1666218) or another small, flexible residue. This intramolecular cyclization reaction leads to the formation of a five-membered succinimide (B58015) ring, known as aspartimide, which can subsequently undergo ring opening to yield undesired α- and β-aspartyl peptides, as well as epimerized products. iris-biotech.de The formation of aspartimides results in lowered product yields and complicates purification, sometimes rendering certain peptide sequences virtually inaccessible due to co-eluting by-products. iris-biotech.deiris-biotech.de

Mechanistic Pathways of Base-Catalyzed Aspartimide Cyclization

Aspartimide formation is primarily a base-catalyzed reaction. The mechanism involves the nucleophilic attack of the backbone amide nitrogen of the amino acid immediately following the protected aspartic acid residue onto the β-carboxyl ester group of the aspartic acid. iris-biotech.dersc.orggoogle.com This attack is facilitated by the deprotonation of the amide nitrogen by a base. The leaving group in this reaction is the alcohol corresponding to the ester protecting group (e.g., tert-butanol (B103910) from an OtBu ester). The resulting cyclic intermediate is the aspartimide. iris-biotech.deiris-biotech.de

The susceptibility of an Asp-Xaa sequence to aspartimide formation is strongly dependent on the nature of the amino acid residue Xaa. Sequences such as Asp-Gly, Asp-Asp, Asp-Asn, Asp-Arg, Asp-Thr, and Asp-Cys are particularly prone to this side reaction, with Asp-Gly being one of the most problematic sequences. iris-biotech.denih.gov Strong bases, such as piperidine (B6355638) commonly used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), significantly promote aspartimide formation. iris-biotech.de However, this side reaction can also occur under acidic conditions. peptide.com

Once formed, the aspartimide is susceptible to attack by nucleophiles present in the reaction mixture, such as water or the base used for deprotection. iris-biotech.de Ring opening by water leads to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. iris-biotech.de Ring opening by a base like piperidine can lead to the formation of piperidides. iris-biotech.depeptide.com Furthermore, the aspartimide intermediate can undergo rapid epimerization at the α-carbon of the aspartic acid residue, leading to the formation of D-aspartic acid containing by-products upon ring opening. iris-biotech.de

Influence of OtBu Steric Hindrance on Aspartimide Suppression

The steric bulk of the side-chain protecting group on the aspartic acid residue plays a significant role in the propensity for aspartimide formation. The tert-butyl (OtBu) ester, while providing acid lability orthogonal to the Z group, offers limited steric hindrance around the β-carboxyl group. iris-biotech.dethieme-connect.de This allows the backbone amide nitrogen to readily access and attack the ester carbonyl, facilitating cyclization. iris-biotech.de

Increasing the steric bulk of the aspartic acid side-chain ester moiety can effectively hinder the intramolecular attack by the backbone amide nitrogen, thereby reducing aspartimide formation. iris-biotech.debiotage.comiris-biotech.de Research has shown that bulkier protecting groups provide considerably more protection against aspartimide formation compared to the commonly used OtBu group. iris-biotech.deresearchgate.net For instance, analogues of the tert-butyl group with longer or more branched alkyl chains have been developed and shown to be more effective in shielding the aspartyl β-carboxyl group. iris-biotech.deiris-biotech.deresearchgate.net However, the protecting group needs to be not only bulky but also somewhat flexible to ensure effective protection. biotage.com

Additive Effects and Solvent Systems in Reducing Aspartimide Impurities

The reaction conditions, including the choice of solvent and the presence of additives, can influence the extent of aspartimide formation. In Fmoc-based SPPS, adding acidic modifiers to the basic piperidine deprotection solution has been shown to reduce aspartimide formation. nih.gov For example, the addition of 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution can significantly reduce aspartimide formation. biotage.com However, the presence of water in wetted HOBt can introduce a nucleophile that opens the aspartimide. biotage.com

Weaker bases, such as morpholine, have been explored for Fmoc removal and show almost no aspartimide formation compared to stronger bases like piperidine. iris-biotech.de However, weaker bases may not be sufficient for complete Fmoc removal in all cases. iris-biotech.de

The use of specific additives like OxymaPure (ethyl cyano(hydroxyimino)acetate) in the deprotection solution has also been shown to reduce aspartimide-related impurities. nih.govub.edu The solvent system can also play a role, although specific detailed findings on the influence of different solvents on aspartimide formation with Z-Asp(OtBu)-OH from the provided snippets are limited. However, it is generally understood that solvent polarity and the ability to solvate the reactants and transition states can impact reaction rates and pathways.

Development of Alternative Aspartate Protecting Groups to Combat Aspartimide Formation (e.g., Cyanosulfurylides, Cyanopyridiniumylides)

Given the limitations of the OtBu group and other simple alkyl esters in preventing aspartimide formation, significant effort has been directed towards developing alternative protecting group strategies. One approach is the use of sterically demanding ester groups, as discussed in Section 5.1.2. iris-biotech.debiotage.comiris-biotech.deresearchgate.net

More recently, novel protecting group strategies that mask the β-carboxyl group with a more stable linkage have been explored. Cyanosulfurylides (CSY) represent such a class of protecting groups. iris-biotech.dersc.orgrsc.orgnih.gov Unlike ester-based protecting groups, CSY forms a stable carbon-carbon bond with the carboxylate, which is resistant to nucleophilic attack by the backbone amide under standard peptide synthesis conditions. rsc.orgnih.gov CSY-protected aspartic acid derivatives have been shown to completely suppress aspartimide formation during peptide elongation. iris-biotech.denih.gov These groups are typically cleaved under oxidative conditions with electrophilic halogen species. iris-biotech.deiris-biotech.dersc.orgnih.gov A potential advantage of CSY is enhanced solubility compared to some hydrophobic bulky ester derivatives. iris-biotech.de

Another class of alternative protecting groups are cyanopyridiniumylides (CyPY). rsc.org Similar to CSY, CyPY-masked aspartic acid monomers are reported to effectively suppress aspartimide formation. rsc.org These protecting groups are compatible with standard solid-phase peptide synthesis protocols and are cleaved under acidic hydrolysis conditions. rsc.org

Backbone protection strategies have also been employed to prevent aspartimide formation. Introducing a blocking group on the alpha-nitrogen of the amino acid preceding aspartic acid can prevent the intramolecular cyclization. peptide.com Examples include 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups, which are used in Fmoc chemistry. peptide.com These groups are removed during peptide cleavage from the resin by TFA treatment. peptide.com While effective, coupling to Dmb-protected amino acids can be difficult. peptide.com

The use of pseudoproline dipeptides immediately before an aspartimide-prone Asp residue can also influence peptide conformation and potentially reduce aspartimide formation. nih.goviris-biotech.de

Stereochemical Purity and Racemization Control in Z-Asp-OtBu Reactions

Maintaining stereochemical purity is paramount in peptide synthesis, as racemization of chiral amino acid residues can lead to the formation of diastereomers with altered biological activity. researchgate.net Racemization, the inversion of configuration at the α-carbon, is a significant side reaction that can occur during peptide bond formation. researchgate.nethighfine.com

Methodologies for Assessing Stereochemical Integrity in Peptide Synthesis

Maintaining stereochemical integrity at the alpha-carbon chiral center of amino acids is paramount in peptide synthesis to prevent racemization or epimerization, which can lead to the formation of undesired diastereomers thieme-connect.de. This compound, like other protected amino acids, is susceptible to epimerization during coupling reactions, particularly under conditions that promote oxazolone (B7731731) formation thieme-connect.despbu.ru.

Methodologies for assessing stereochemical integrity in peptides synthesized using this compound include analytical techniques such as high-performance liquid chromatography (HPLC), which can separate diastereomers nih.gov. Specific test peptides, such as those containing Asp-Gly sequences, are often used as models to evaluate the propensity for epimerization and aspartimide formation under various coupling and deprotection conditions nih.goviris-biotech.de. The extent of epimerization can be quantified by analyzing the ratio of the desired L-isomer to the undesired D-isomer in the synthesized peptide product thieme-connect.degoogle.com. Studies have shown that the choice of coupling reagent and reaction conditions significantly impacts the degree of racemization google.comrsc.org. For instance, certain coupling procedures have been compared, and their impact on racemization of residues like aspartic acid has been assessed using techniques like HPLC analysis google.com.

Chemoselectivity and Orthogonal Protection Schemes in this compound Reactions

Chemoselectivity is crucial in peptide synthesis to ensure that reactions occur only at the desired functional groups while leaving others protected. This compound is designed for use within orthogonal protection schemes, where protecting groups are removed selectively under different chemical conditions peptide.comthieme-connect.depeptide.com. The Z/tBu strategy, commonly used in solution phase synthesis, exemplifies this, with the Z group removed by hydrogenolysis and the OtBu group by acidolysis thieme-connect.de.

In the context of solid-phase peptide synthesis, while Fmoc/tBu is more prevalent, the Z group can be used for N-alpha protection in certain strategies, particularly for fragment condensation or in specific linker designs peptide.comgoogle.comthieme-connect.de. The OtBu ester is a standard side-chain protecting group for aspartic acid in both Boc and Fmoc chemistry due to its stability to the conditions used for alpha-amino deprotection (acidic for Boc, basic for Fmoc) while being readily cleaved by stronger acids at the final cleavage step peptide.comchimia.ch.

However, the OtBu ester of aspartic acid is known to be susceptible to intramolecular side reactions, notably aspartimide formation, especially under basic conditions or with certain sequences (e.g., Asp-Gly) nih.goviris-biotech.deresearchgate.net. This side reaction involves the nucleophilic attack of the peptide backbone nitrogen on the beta-carboxyl ester, leading to a cyclic imide which can subsequently hydrolyze to a mixture of alpha and beta peptides, potentially with epimerization at the aspartic acid residue nih.gov.

Research has explored alternative protecting groups for the beta-carboxyl of aspartic acid to mitigate aspartimide formation, comparing their efficacy against the OtBu group nih.goviris-biotech.deresearchgate.net. Studies have shown that the bulkiness of the ester group influences the extent of aspartimide formation, with more sterically demanding groups offering better protection nih.goviris-biotech.de.

Data from comparative studies on aspartimide formation with different beta-carboxyl protecting groups highlight the relative lability of the OtBu group under certain conditions.

| Beta-Carboxyl Protecting Group | Propensity for Aspartimide Formation (Relative) | Conditions Where Side Reaction is Significant |

| OtBu | Moderate to High (sequence-dependent) | Basic conditions (e.g., piperidine in Fmoc SPPS), certain sequences (Asp-Gly) nih.goviris-biotech.de |

| OAllyl | Higher than OtBu researchgate.net | Basic conditions researchgate.net |

| OMpe | Lower than OtBu nih.goviris-biotech.deresearchgate.net | Less prone under basic conditions iris-biotech.deresearchgate.net |

| O-1-adamantyl | Lower than OtBu nih.gov | - |

| Trityl-based | Lower than OtBu nih.gov | - |

| OBzl, OAll | Higher than OtBu nih.gov | - |

| O-phenacyl | Higher than OtBu nih.gov | - |

| Cyanosulfurylide (CSY) | Significantly Lower iris-biotech.denih.gov | Stable to basic conditions iris-biotech.de |

The orthogonal nature of the OtBu group allows for its selective removal using acidolysis without affecting other protecting groups like Fmoc or Z, or the peptide bond itself, provided the conditions are carefully controlled peptide.comchimia.ch. However, its susceptibility to nucleophilic attack leading to aspartimide formation remains a key consideration in synthetic strategy, particularly in Fmoc-based SPPS where basic conditions are used for N-alpha deprotection nih.goviris-biotech.de.

The synthesis of this compound itself can involve esterification of Z-Asp-OH with isobutene under acidic catalysis or via reaction with tert-butyl bromide thieme-connect.de. Side products like the alpha-tert-butyl ester or di-tert-butyl ester can be formed during synthesis, requiring purification steps thieme-connect.degoogle.com.

The application of this compound in fragment condensation strategies leverages the stability of the Z and OtBu groups during coupling reactions, allowing for the synthesis of protected peptide fragments that can be joined later peptide.com. The final deprotection steps then remove the Z group by hydrogenolysis and the OtBu esters by acidolysis peptide.comwiley-vch.de.

Emerging Research Directions and Future Prospects for Z Asp Otbu Analogues

Design and Synthesis of Next-Generation Aspartic Acid Protecting Groups

The design and synthesis of novel protecting groups for the beta-carboxyl group of aspartic acid remain an active area of research, driven by the need to minimize undesirable side reactions, particularly aspartimide formation, which can occur during peptide synthesis, especially under basic conditions used for Fmoc deprotection. nih.goviris-biotech.de Z-Asp-OtBu itself utilizes the tert-butyl ester for beta-carboxyl protection, which is acid-labile and compatible with Z-group removal by hydrogenolysis or strong acid.

Research into next-generation protecting groups aims to improve stability and reduce side product formation compared to commonly used groups like the tert-butyl ester. Studies have investigated the use of bulkier alkyl ester derivatives to sterically hinder aspartimide formation. iris-biotech.deresearchgate.net For instance, beta-trialkylmethyl esters, where the methyl groups of the tert-butyl group are substituted with longer alkyl chains, have shown improved resistance to aspartimide formation in Fmoc solid-phase peptide synthesis (SPPS). iris-biotech.de While this compound is primarily associated with solution-phase or Z/tBu SPPS, advancements in protecting group design for aspartic acid in general are relevant to the development of new aspartic acid building blocks that could potentially be incorporated into various synthetic strategies, including modified Z/tBu approaches or novel orthogonal protection schemes.

Expanding the Research Utility of this compound in Chemical Biology and Material Science

While primarily known as a building block for peptide synthesis, the inherent structure of this compound, containing both a protected amino group and a protected carboxyl group, along with the reactive side chain carboxyl (once deprotected), allows for its potential utility in broader areas like chemical biology and material science.

In chemical biology, this compound and its derivatives can serve as starting materials for the synthesis of more complex molecules, including peptidomimetics and conjugates. For example, protected aspartic acid derivatives have been used in the development of covalent inactivators of enzymes. nih.gov The ability to selectively deprotect the alpha-amino or beta-carboxyl group allows for the controlled incorporation of aspartic acid residues into various molecular architectures. The tert-butyl ester protection on the beta-carboxyl is acid-labile, enabling its removal under conditions that leave other protecting groups intact, facilitating differential functionalization.

In material science, peptides and peptidomimetics synthesized using protected amino acid building blocks like this compound can be incorporated into self-assembling structures, hydrogels, or biomaterials. The introduction of aspartic acid residues provides negative charges upon deprotection, which can influence the properties of these materials, such as their solubility, charge density, and interactions with other molecules or surfaces. researchgate.net Although direct research focusing solely on the material science applications of this compound is limited, its role as a versatile building block in peptide synthesis underpins its potential contribution to the development of novel peptide-based materials. Research on peptide-based materials often involves the use of various protected amino acids, and this compound can be a component in such synthetic schemes. rsc.org

Computational Chemistry Approaches for Predicting this compound Reactivity and Conformation

Computational chemistry plays an increasingly important role in understanding the behavior of organic molecules, including protected amino acids like this compound. These methods can provide insights into reactivity, preferred conformations, and interactions with other molecules or reaction environments.

For this compound, computational studies can be used to:

Predict Reactivity: Model the mechanisms and energy barriers of reactions involving this compound, such as coupling reactions during peptide synthesis or deprotection steps. This can help optimize reaction conditions and predict potential side reactions.

Analyze Conformation: Determine the preferred three-dimensional structures (conformations) of this compound in different environments (e.g., in solution or on a solid support). Understanding the conformation can be crucial for predicting reactivity and how the molecule might behave when incorporated into a larger peptide or material. rsc.org

Study Protecting Group Effects: Evaluate how the Z and OtBu protecting groups influence the electronic and steric properties of the aspartic acid residue. This can inform the design of improved protecting groups in the future. researchgate.net

Investigate Side Reactions: Model the pathways and transition states for undesirable side reactions like aspartimide formation, providing a deeper understanding of why they occur and how they might be suppressed. nih.govresearchgate.net

While specific computational studies exclusively focused on this compound were not extensively found in the search results, computational methods are widely applied to protected amino acids and peptides to understand their properties and reaction pathways. mdpi.comacs.org For example, computational studies have been used to analyze the conformation of peptides containing protected amino acids and to aid in the interpretation of spectroscopic data. mdpi.com The principles and techniques used in these broader studies are directly applicable to investigating the properties and behavior of this compound.

Q & A

Q. What are the critical parameters for optimizing the synthetic yield of Z-Asp-OtBu in peptide coupling reactions?

Methodological guidance:

- Design experiments using varying coupling agents (e.g., DCC, HOBt) and solvents (DMF, DCM) to assess reaction efficiency. Monitor by TLC or HPLC .

- Optimize stoichiometric ratios (e.g., 1.2–1.5 equivalents of activating agent) to minimize side products like aspartimide formation .

- Include purity thresholds (≥95% by NMR) and reproducibility protocols in documentation to align with journal standards .

Q. How can researchers validate the enantiomeric purity of this compound after synthesis?

Methodological guidance:

- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10) .

- Compare retention times with commercially available standards. Validate results via -NMR with chiral shift reagents (e.g., Eu(hfc)) .

- Report resolution factors () and integration errors (<2%) to meet analytical reproducibility criteria .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., 13C^{13}\text{C}13C-NMR shifts) for this compound derivatives under varying pH conditions?

Methodological guidance:

- Perform pH-dependent NMR studies (pH 2–10) to track chemical shift anomalies. Use deuterated buffers (e.g., NaOD/DCl) to avoid solvent interference .

- Cross-validate with computational models (DFT or MD simulations) to correlate observed shifts with protonation states .

- Apply the FINER criteria to frame hypotheses: Ensure feasibility (e.g., instrument access) and novelty (e.g., unexplored pH ranges) .

Q. How can researchers design stability studies for this compound in solid-phase peptide synthesis (SPPS) under microwave irradiation?

Methodological guidance:

- Use accelerated degradation protocols (e.g., 50°C, 75% humidity) and monitor via LC-MS for byproducts (e.g., tert-butyl deprotection) .

- Compare microwave power settings (50–100 W) and irradiation times (1–10 min) using a fractional factorial design to isolate critical factors .

- Archive raw data (HPLC chromatograms, mass spectra) in FAIR-compliant repositories for peer validation .

Q. What methodologies address discrepancies in this compound’s chiral integrity during long-term storage?

Methodological guidance:

- Conduct Arrhenius stability studies (4°C, 25°C, 40°C) over 6–12 months. Analyze enantiomeric excess (ee) quarterly via circular dichroism (CD) .

- Apply mixed-methods analysis: Pair quantitative HPLC data with qualitative XRD to identify crystalline vs. amorphous degradation pathways .

- Reference prior contradictory findings (e.g., racemization rates in polar vs. nonpolar solvents) to contextualize new data .

Data Management & Reporting Standards

Q. How should researchers structure supplemental information for this compound characterization in compliance with journal guidelines?

Methodological guidance:

- Separate primary data (e.g., NMR spectra, HPLC conditions) from secondary analyses (e.g., kinetic modeling). Use standardized templates (e.g., .cif for XRD) .

- Label datasets with DOIs and cite them in the main text (e.g., “See Supplementary Figure S3 for -NMR”) .

- Adhere to FAIR principles: Ensure metadata includes synthesis dates, instrument calibration logs, and operator identifiers .

Q. What frameworks ensure ethical rigor when comparing this compound’s performance against proprietary coupling agents?

Methodological guidance:

- Disclose all conflicts of interest (e.g., reagent donations) in the “Author Statements” section .

- Use blinded analysis for benchmarking studies (e.g., third-party HPLC analysis) to reduce bias .

- Align with FINER criteria: Prioritize relevance (e.g., cost-effectiveness for academic labs) over commercial feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.